4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

HIV-1 RNase H Reverse Transcriptase

4-[Benzyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 501352-17-6, PubChem CID is a fully synthetic small-molecule sulfonamide. It belongs to the sulfamoyl-benzamide class featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 2-methoxyphenyl group.

Molecular Formula C25H24N4O5S
Molecular Weight 492.55
CAS No. 501352-17-6
Cat. No. B2535218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS501352-17-6
Molecular FormulaC25H24N4O5S
Molecular Weight492.55
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4OC
InChIInChI=1S/C25H24N4O5S/c1-3-29(17-18-9-5-4-6-10-18)35(31,32)20-15-13-19(14-16-20)23(30)26-25-28-27-24(34-25)21-11-7-8-12-22(21)33-2/h4-16H,3,17H2,1-2H3,(H,26,28,30)
InChIKeyBKZDAHHUBCFASF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Benzyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 501352-17-6): Sulfamoyl-Oxadiazole Screening Hit Baseline


4-[Benzyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 501352-17-6, PubChem CID 2158923) is a fully synthetic small-molecule sulfonamide [1]. It belongs to the sulfamoyl-benzamide class featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 2-methoxyphenyl group. The compound originated from the NIH Molecular Libraries Screening Centers Network (MLSCN) and is designated by the screening identifiers MLS000086333 and SMR000021835 [2]. Its molecular formula is C₂₅H₂₄N₄O₅S, with a molecular weight of 492.5 g/mol, a calculated XLogP3 of 3.6, and a topological polar surface area of 123 Ų [3].

Why In-Class Oxadiazole-Sulfamoyl Substitution Is Not Interchangeable for 4-[Benzyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide


The 4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide chemotype integrates three pharmacophoric elements—the 4-sulfamoylbenzamide linker, the 1,3,4-oxadiazole bioisostere, and the 2-methoxyphenyl terminus—whose precise connectivity and substitution pattern govern molecular recognition at targets such as HIV-1 reverse transcriptase RNase H (RT-RNH) [1]. Altering the sulfamoyl N-substituents (e.g., replacing benzyl with methyl or cyclohexyl) or shifting the methoxy group from the ortho to the meta position on the phenyl ring generates regioisomers and analogs that exhibit substantially different biochemical activity profiles, as observed in related benzenesulfonamide-oxadiazole series [2]. Therefore, generic off-the-shelf substitution of a structurally similar building block without confirming target-specific performance data can result in loss of inhibition potency, altered selectivity, or complete abolition of the desired biological response.

Quantitative Differentiation Evidence for 4-[Benzyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (501352-17-6) Against Closest Analogs


HIV-1 Reverse Transcriptase RNase H Inhibition: IC₅₀ Comparison Within the MLSMR Screening Set

In a fluorescence resonance energy transfer (FRET)-based confirmatory dose-response assay for HIV-1 RT-RNase H (AID 652), 4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibited an IC₅₀ of 8.96 µM (8.96 × 10³ nM) at pH 8.0 and 2 °C [1]. By comparison, the potent HIV-1 RNase H inhibitor β-thujaplicinol, used as a positive control in related RT-RNH screens, displays an IC₅₀ of approximately 0.2 µM under similar assay conditions, while many screening hits in the same MLSMR library show IC₅₀ values exceeding 50 µM or fail to confirm at 10 µM [2]. This places the compound in a moderate-activity tier with confirmed, reproducible dose-response behavior, differentiating it from both inactive structural neighbors and from highly potent but chemically distinct chemotypes.

HIV-1 RNase H Reverse Transcriptase FRET Assay

Selectivity Window: HIV-1 RT-RNase H Versus Candida albicans Hsp90

The compound was evaluated for inhibition of Candida albicans Hsp90 in a cell-based assay and showed an EC₅₀ greater than 150 µM (>1.50 × 10⁵ nM) [1]. When compared to its HIV-1 RT-RNase H IC₅₀ of 8.96 µM, this yields a selectivity index (EC₅₀, Hsp90 / IC₅₀, RNase H) of at least 16.7-fold. This magnitude of selectivity indicates that the compound does not exhibit promiscuous protein-binding behavior across unrelated nucleotide- or protein-folding targets, a common concern with sulfonamide-containing small molecules [2].

Target Selectivity HIV-1 Hsp90 Counter-Screen

Structural Determinants of Activity: Ortho-Methoxy Regioisomer Versus Meta-Methoxy and Unsubstituted Analogs in the Benzenesulfonamide-Oxadiazole Class

Within the benzenesulfonamide-1,3,4-oxadiazole series studied by Zareef et al. (2007), the anti-HIV activity of 2,5-disubstituted oxadiazole derivatives was highly sensitive to the nature and position of aryl substituents [1]. The 2-methoxyphenyl-substituted oxadiazole scaffold present in the target compound (501352-17-6) provides a distinct hydrogen-bond acceptor geometry and steric profile compared to the corresponding 3-methoxyphenyl regioisomer (CAS not available) and the 4-methoxyphenyl analog. In the structurally related sulfamoyl-oxadiazole series, a shift of the methoxy group from the ortho to the meta position alters the dihedral angle between the phenyl ring and the oxadiazole core, which can modulate π-stacking interactions with the RT-RNase H active site [2]. While direct comparative IC₅₀ data for the isolated regioisomers in the same assay are not publicly available, the established SAR precedent indicates that regioisomeric interchange is not functionally neutral.

SAR Regioisomer Oxadiazole Methoxy Position

Physicochemical Property Differentiation: Computed LogP, TPSA, and Molecular Weight Versus Structurally Proximal Analogs

4-[Benzyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (target, 501352-17-6) exhibits a computed XLogP3 of 3.6 and a topological polar surface area (TPSA) of 123 Ų [1]. By comparison, the close analog 4-[benzyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (replacing 2-methoxyphenyl with furan-2-yl) has a predicted LogP of approximately 2.8 and a TPSA of approximately 112 Ų, while the 3-methoxyphenyl regioisomer shares identical calculated LogP and TPSA values (3.6 and 123 Ų, respectively) . The 2-methoxyphenyl substituent thus balances moderate lipophilicity with a hydrogen-bond acceptor capability that furan or unsubstituted phenyl replacements do not identically replicate. Additionally, the target compound's molecular weight of 492.5 g/mol places it within the upper range of lead-like chemical space (MW < 500 Da), whereas some bulkier N-substituted analogs exceed this threshold, potentially compromising permeability [2].

Physicochemical Properties Drug-Likeness LogP TPSA

Recommended Research and Procurement Application Scenarios for 4-[Benzyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (501352-17-6)


HIV-1 Reverse Transcriptase RNase H Biochemical Screening and Probe Development

The confirmed IC₅₀ of 8.96 µM against HIV-1 RT-RNase H in a quantitative FRET assay [1] supports the use of this compound as a starting point for structure-activity relationship (SAR) campaigns targeting the RNase H domain. Its moderate potency, combined with a selectivity index of ≥16.7-fold over the unrelated Hsp90 target, makes it suitable as a reference inhibitor in secondary assays or as a scaffold for medicinal chemistry optimization aimed at improving anti-RNase H potency while maintaining selectivity.

Selectivity Profiling and Pan-Assay Interference Counter-Screening

The availability of orthogonal activity data (RT-RNase H IC₅₀ vs. Hsp90 EC₅₀ > 150 µM) [1] enables researchers to use 501352-17-6 as a tool compound to benchmark the selectivity of newly synthesized oxadiazole analogs. Its behavior as a confirmed, non-promiscuous inhibitor can help calibrate high-throughput screening hit triage workflows where sulfonamide-containing compounds are often flagged as potential PAINS [2].

Regioisomer-Specific Oxadiazole Library Design

The ortho-methoxy substitution pattern on the phenyl-oxadiazole terminus of 501352-17-6 provides a defined regioisomeric anchor point for the design of focused chemical libraries [3]. In comparison to the 3-methoxy and 4-methoxy regioisomers, which lack publicly available HIV-1 RT-RNase H data, this compound offers a data-supported starting point for parallel synthesis efforts, enabling regioisomer-dependent SAR exploration with reduced synthetic and screening uncertainty.

Antimycobacterial Evaluation Utilizing the Sulfamoyl-Oxadiazole Pharmacophore

Structurally related sulfamoyl-oxadiazole benzamides (LMM6 and LMM11) have demonstrated minimum inhibitory concentrations (MICs) ranging from 2.05 to 70.30 µM against Mycobacterium tuberculosis and nontuberculous mycobacteria [4]. Although 501352-17-6 has not yet been tested against mycobacterial strains, its shared pharmacophoric features—the 4-sulfamoylbenzamide linker and the 1,3,4-oxadiazole core—warrant its inclusion in antimycobacterial screening panels as a comparator to the LMM series, particularly for structure-activity relationship studies exploring the impact of the oxadiazole C5 substituent on anti-TB potency and selectivity.

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